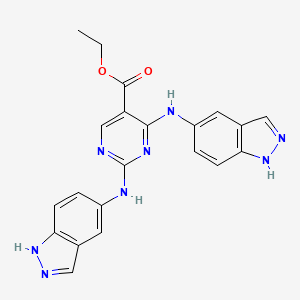
Ethyl 2,4-bis((1H-indazol-5-yl)amino)pyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,4-bis((1H-indazol-5-yl)amino)pyrimidine-5-carboxylate is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of indazole and pyrimidine moieties, which are known for their significant biological activities. The compound’s structure includes two indazole groups attached to a pyrimidine ring, making it a unique and potentially valuable molecule in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,4-bis((1H-indazol-5-yl)amino)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,4-diaminopyrimidine with ethyl 2-chloro-5-formylbenzoate in the presence of a base such as potassium carbonate. This reaction is followed by the cyclization of the intermediate product with hydrazine hydrate to form the indazole rings. The final product is obtained after purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2,4-bis((1H-indazol-5-yl)amino)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Ethyl 2,4-bis((1H-indazol-5-yl)amino)pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties. It has shown promise in inhibiting the growth of certain cancer cell lines and viruses.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes
Mécanisme D'action
The mechanism of action of Ethyl 2,4-bis((1H-indazol-5-yl)amino)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The indazole moieties can also interact with nucleic acids, affecting DNA and RNA synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2,4-bis((1H-indol-5-yl)amino)pyrimidine-5-carboxylate
- Ethyl 2,4-bis((1H-benzimidazol-5-yl)amino)pyrimidine-5-carboxylate
- Ethyl 2,4-bis((1H-pyrazol-5-yl)amino)pyrimidine-5-carboxylate
Uniqueness
Ethyl 2,4-bis((1H-indazol-5-yl)amino)pyrimidine-5-carboxylate is unique due to the presence of indazole groups, which confer distinct biological activities compared to other similar compounds. The indazole moieties enhance the compound’s ability to interact with various biological targets, making it a valuable molecule for drug discovery and development .
Propriétés
Numéro CAS |
916044-09-2 |
|---|---|
Formule moléculaire |
C21H18N8O2 |
Poids moléculaire |
414.4 g/mol |
Nom IUPAC |
ethyl 2,4-bis(1H-indazol-5-ylamino)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C21H18N8O2/c1-2-31-20(30)16-11-22-21(26-15-4-6-18-13(8-15)10-24-29-18)27-19(16)25-14-3-5-17-12(7-14)9-23-28-17/h3-11H,2H2,1H3,(H,23,28)(H,24,29)(H2,22,25,26,27) |
Clé InChI |
PGDFSIUMMLUXGM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=C(N=C1NC2=CC3=C(C=C2)NN=C3)NC4=CC5=C(C=C4)NN=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



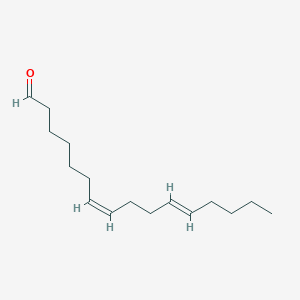

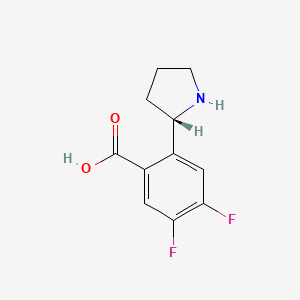
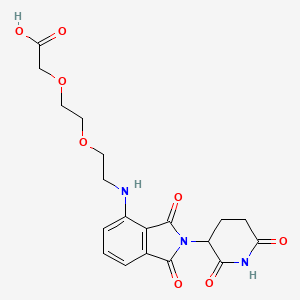

![Methyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B12934014.png)
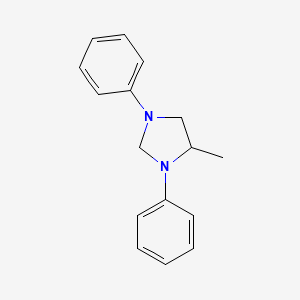
![4-[(E)-[3-(2-fluoroanilino)-4-oxonaphthalen-1-ylidene]amino]sulfonylbenzoic acid](/img/structure/B12934028.png)
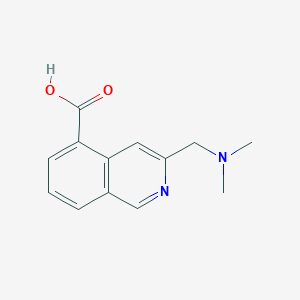
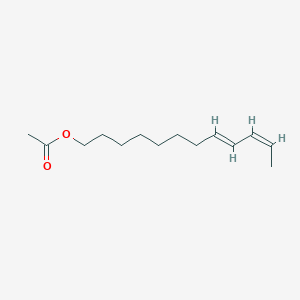
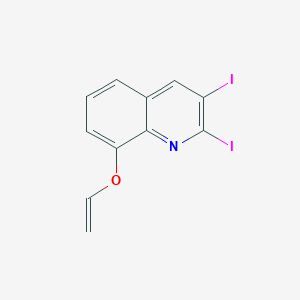
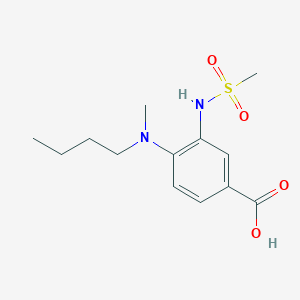
![tert-Butyl (3-hydroxy-1-oxaspiro[3.3]heptan-6-yl)carbamate](/img/structure/B12934069.png)
